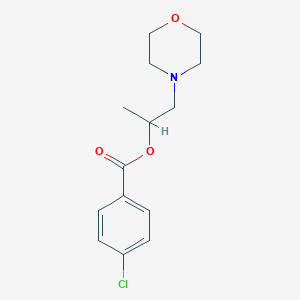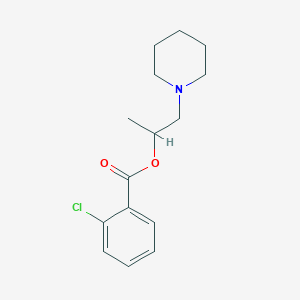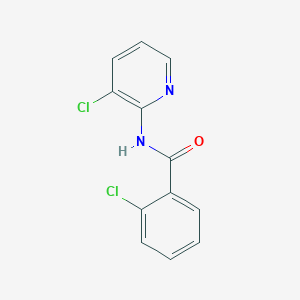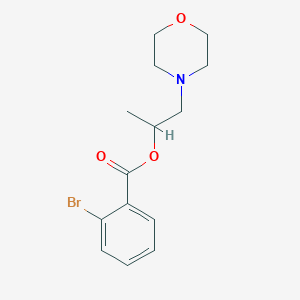
2-Morpholin-4-ylethyl 3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholin-4-ylethyl 3-methoxybenzoate, also known as MEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research.
Wirkmechanismus
The mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 2-Morpholin-4-ylethyl 3-methoxybenzoate research. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for this compound may improve its accessibility and potential applications in scientific research.
Conclusion
In conclusion, this compound is a promising synthetic compound with potential applications in drug discovery and biomedical research. Its relatively simple synthesis method, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
2-Morpholin-4-ylethyl 3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol, followed by the formation of an intermediate, which is then reacted with morpholine to yield this compound. The purity of this compound can be achieved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-ylethyl 3-methoxybenzoate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
2-morpholin-4-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |
InChI-Schlüssel |
CMBVJDLWADOZKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
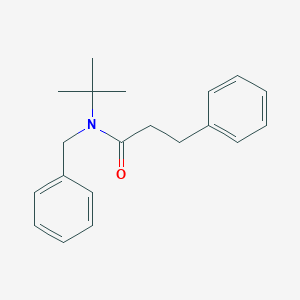
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
